2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Overview
Description
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H21ClO2 and a molecular weight of 220.74 g/mol. It is a substituted pyran, a class of heterocyclic organic compounds characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran typically involves the reaction of 6-chlorohexanol with tetrahydro-2H-pyran in the presence of a suitable catalyst, such as sulfuric acid or a strong acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.
Comparison with Similar Compounds
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is similar to other halogenated heterocyclic compounds, such as 2-(6-bromohexyloxy)tetrahydro-2H-pyran and 2-(6-iodohexyloxy)tetrahydro-2H-pyran These compounds share structural similarities but differ in their halogen atoms, which can influence their reactivity and applications
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Properties
IUPAC Name |
2-(6-chlorohexoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOZSPDGPUSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317323 | |
Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-84-9 | |
Record name | NSC314555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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